This compound is a small molecule recognized as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK) [1]. Its chemical profile is summarized in the table below.
| Property | Description |
|---|---|
| CAS Number | 503465-21-2 [1] |
| Chemical Formula | C₁₈H₁₉N₃O₂ [1] |
| Molecular Weight | 309.36 g/mol [1] |
| Melting Point | 208-209 °C [1] |
| Description | Potent DNA-PK inhibitor with potential anticancer activity [1] |
This compound functions by targeting DNA-PK, a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is one of the cell's primary systems for repairing DNA double-strand breaks (DSBs) [2] [3].
The following diagram illustrates the NHEJ pathway and the point where this compound acts as an inhibitor.
Research into DNA-PK inhibitors like this compound is a dynamic field aimed at overcoming resistance to cancer treatments [3] [4]. The table below compares different classes of DNA-PK-targeting compounds for context.
| Inhibitor Class / Example | Reported Mechanism | Key Characteristic |
|---|---|---|
| ATP-competitive (e.g., NU7441, AZD7648) | Binds the kinase active site of DNA-PKcs, directly competing with ATP [2]. | Older agents may have lower selectivity; newer generations are more specific to DNA-PKcs [2]. |
| Covalent Inhibitor (e.g., Wortmannin) | Forms an irreversible covalent bond with a lysine residue in the ATP-binding pocket [2]. | Broad-spectrum activity, lacks specificity [2]. |
| Ku-DNA Interaction Inhibitor (Ku-DBi) | Blocks the initial step of NHEJ by preventing the Ku complex from binding to DNA ends [4]. | Novel mechanism; inhibits the entire DNA-PK holoenzyme function [4]. |
The search results indicate that detailed enzymatic potency (IC50/Ki), comprehensive selectivity profiles, and specific cellular efficacy data for this compound are not publicly available in the searched literature.
To obtain the in-depth data required for a whitepaper, I suggest you:
The table below summarizes the fundamental technical data for NU-7107:
| Property | Description |
|---|---|
| CAS Number | 503465-21-2 [1] [2] [3] |
| Chemical Name | rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1] |
| Molecular Formula | C₁₈H₁₉N₃O₂ [1] [2] |
| Molecular Weight | 309.36 g/mol [1] [2] |
| Melting Point | 208-209 °C [1] |
| Purity & Pricing | Available for research from chemical suppliers (e.g., TargetMol). Purity specifics per batch; prices ~$1,520/25mg [1] [2]. |
This compound functions as a potent and specific DNA-PK inhibitor [2]. DNA-PK is a critical kinase in the non-homologous end-joining (NHEJ) pathway, which is one of the primary mechanisms cells use to repair DNA double-strand breaks [4]. By inhibiting DNA-PK, this compound disrupts this repair pathway, making it a valuable tool for studying DNA damage response.
The primary research application of this compound is to sensitize cancer cells to DNA-damaging agents [4]. The following diagram illustrates its core mechanism and research applications in cancer therapy development:
This compound was designed as an analog of the DNA-PK inhibitor NU7026 to improve metabolic stability [4]. The key improvement is detailed below:
| Parameter | NU7026 (Parent Compound) | NU7107 (Analog) |
|---|---|---|
| Primary Metabolic Vulnerability | Hydroxylation at C-2 of morpholine ring [4] | C-2 and C-6 of morpholine ring methylated [4] |
| Plasma Clearance in Mice | Rapid (0.108 L/h⁻¹) [4] | 4x slower [4] |
| Implication | Low bioavailability (15-20%) [4] | Improved metabolic stability [4] |
The foundational experiment demonstrating the functional effect of DNA-PK inhibition involves clonogenic survival assays after radiation [4].
Early pharmacokinetic studies in mice informed the potential dosing regimen for in vivo studies [4].
This compound is primarily used in basic and translational cancer research to:
Table 1: Core Functions of DNA-PKcs in Cancer Biology
| Function | Role in Normal Cells | Impact in Cancer Cells | Therapeutic Implication |
|---|---|---|---|
| Non-Homologous End Joining (NHEJ) [1] | Primary pathway for repairing DNA double-strand breaks (DSBs) [1]. | Enables repair of therapy-induced DSBs, leading to resistance [1] [2]. | Inhibition blocks DSB repair, enhancing efficacy of radiotherapy and chemotherapy [1] [3]. |
| Transcriptional Regulation [2] | Regulates gene networks involved in various cellular processes [2]. | Drives pro-tumorigenic pathways; promotes aggressive phenotypes [2]. | Directly targeting DNA-PK can suppress tumor growth and survival pathways [2]. |
| Cell Cycle Regulation [1] | Coordinates cell cycle checkpoints in response to DNA damage [1]. | Promotes genomic instability and uncontrolled proliferation [1]. | Induces cell cycle arrest and prevents cancer cell replication [1]. |
| Immunomodulation [1] | Essential for V(D)J recombination in lymphocyte development [1]. | Influences T cell function and cytokine production; interfaces with cGAS-STING pathway [1]. | Potential for combination with immunotherapy [1]. |
The rationale for targeting DNA-PKcs is strong. Its overexpression or hyperactivation is frequently observed in various malignancies and is often correlated with aggressive disease and poor prognosis [1] [2]. By inhibiting DNA-PKcs, the cancer cell's ability to recover from DNA-damaging therapies is critically compromised, creating a synthetic lethal interaction [4] [3].
Table 2: Select DNA-PK Inhibitors in Development
| Inhibitor | Key Characteristics | Clinical Stage (as of 2025) | Notable Combination Partners |
|---|---|---|---|
| AZD7648 [4] | Potent and selective DNA-PK inhibitor [4]. | Phase I/IIa (NCT03907969); limited monotherapy efficacy; combination with PLD showed greater than expected toxicity [4]. | Pegylated liposomal doxorubicin (PLD), Radiotherapy, Olaparib [4]. |
| Peposertib (M3814) [5] [3] | Highly potent, selective DNA-PK inhibitor [3]. | Phase Ib; evaluated as a radiosensitizer in locally advanced rectal cancer (LARC); tolerable but no clear clinical benefit in initial studies [3]. | Radiotherapy, Capecitabine, Avelumab [3]. |
| CC-115 [6] [2] | Dual TORK/DNA-PK inhibitor [6] [2]. | Clinical trial (NCT01353625); demonstrated preclinical synergy and early promising clinical activity in CLL [6]. | - |
| NU7441 [5] [7] [2] | Potent, selective laboratory-grade inhibitor (IC50 ~14 nM) [7]. | Preclinical research tool [5] [7] [2]. | FLT3 inhibitors (e.g., Sorafenib, Midostaurin), Cytarabine [5]. |
| DA-143 [7] | Novel inhibitor with enhanced solubility relative to NU7441; IC50 of 2.5 nM [7]. | Preclinical research tool [7]. | - |
The following diagram illustrates the core experimental workflow used in preclinical studies to evaluate DNA-PK inhibitors, from in vitro models to in vivo validation [5] [2].
Preclinical to Clinical Workflow
1. In Vitro Cell Viability and Synergy Assays
2. Apoptosis and Cell Cycle Analysis
3. Western Blotting for Mechanism of Action
The signaling network below summarizes how DNA-PK inhibitors interact with key cellular pathways to exert anti-tumor effects [6] [5] [1].
DNA-PK Inhibitor Signaling Network
The table below summarizes the key information identified in the search results:
| Aspect | Available Information |
|---|---|
| Compound Name | This compound (also referred to as a structural analogue of NU7026) [1] |
| Chemical Description | 2-((2S,6R)-2,6-dimethylmorpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one [1] |
| Primary Mechanism | DNA-dependent protein kinase (DNA-PK) inhibitor (inferred from its role as a structural analogue of the prototype DNA-PK inhibitor NU7026) [1] |
| Key Pharmacokinetic Finding | Plasma clearance was four-fold slower than its parent compound, NU7026, due to methylation at the C-2 and C-6 positions of the morpholine ring, which reduced its metabolic liability [1] |
| Direct Radiosensitization Data | Not available in the search results. |
The proposed mechanism of action for this compound is inhibition of DNA-PK, a key enzyme in the DNA damage response. The following diagram outlines this pathway and the theoretical role of a DNA-PK inhibitor in promoting radiosensitization.
Ionizing Radiation induces DNA Double-Strand Breaks (DSBs), which are typically repaired by the DNA-PK complex via the Non-Homologous End Joining (NHEJ) pathway, allowing cell survival [2] [1]. A DNA-PK inhibitor (like this compound) theoretically disrupts this repair process, leading to the accumulation of unrepaired DSBs and ultimately cell death, thereby sensitizing cells to radiation [1].
NU-7107 is identified in the literature as a structural analog of the DNA-dependent protein kinase (DNA-PK) inhibitor NU7026. The primary quantitative data available from a preclinical study is summarized in the table below [1].
| Parameter | Data for this compound | Context and Comparison |
|---|---|---|
| Target Enzyme | DNA-dependent protein kinase (DNA-PK) | A key enzyme in the non-homologous end-joining (NHEJ) pathway for repairing DNA double-strand breaks [1]. |
| Chemical Modification | Morpholine ring methylated at C-2 and C-6 | Analog of NU7026; designed to block metabolically sensitive hydroxylation sites [1]. |
| Impact on Pharmacokinetics | Four-fold slower plasma clearance vs. NU7026 | In mice following intravenous administration; confirms metabolism-driven clearance of the parent compound [1]. |
Given the limited specific data on this compound, the following information on DNA repair inhibitor research may guide your experimental planning.
Typical workflow for characterizing DNA repair inhibitors like this compound.
To overcome the lack of extensive public data on this compound, you may consider these approaches:
The table below summarizes the available key information on this compound.
| Property | Description |
|---|---|
| Name | This compound [1] |
| CAS Number | 503465-21-2 [1] |
| Molecular Formula | C₁₈H₁₉N₃O₂ [1] |
| Molecular Weight | 309.36 g/mol [1] |
| Description | Potent DNA-PK inhibitor with potential anticancer activity [1] |
| Melting Point | 208-209 °C (Solv: ethanol) [1] |
| Predicted Boiling Point | 461.5±55.0 °C [1] |
| Predicted Density | 1.30±0.1 g/cm³ [1] |
This compound is a small-molecule inhibitor that specifically targets DNA-dependent protein kinase (DNA-PK), a member of the phosphoinositide 3-kinase-related kinase (PIKK) family [1].
The PIKK family consists of large Ser/Thr protein kinases that are structurally related to PI3Ks but are involved in diverse cellular processes like DNA damage response and metabolic control [2] [3]. The following diagram illustrates the classification of the PI3K superfamily, showing how DNA-PK and other PIKK members relate to the classical PI3K classes.
As a DNA-PK inhibitor, this compound disrupts a key mechanism in the DNA damage response, specifically the non-homologous end joining (NHEJ) repair pathway. This activity underlies its potential as an anticancer agent, as it can sensitize cancer cells to DNA-damaging therapies [1].
This compound is a potent, cell-permeable small molecule inhibitor of DNA-dependent protein kinase (DNA-PK) with potential anticancer activity, particularly as a radiosensitizer and chemosensitizer [1]. This compound belongs to the morpholino-isoquinolinone class with the chemical name 2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one and a molecular weight of 309.36 g/mol [1]. DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair, making it an attractive target for cancer therapeutics aimed at preventing efficient DNA damage repair in tumor cells. Research with this compound builds upon earlier work with the related prototype DNA-PK inhibitor NU7026, with this compound specifically designed to address metabolic limitations through structural modifications at the C-2 and C-6 positions of the morpholine ring [2]. These modifications have demonstrated improved metabolic stability, as evidenced by a four-fold slower plasma clearance compared to NU7026 in preclinical models [2].
The primary therapeutic rationale for DNA-PK inhibition lies in its potential to enhance the efficacy of DNA-damaging cancer treatments, including ionizing radiation and chemotherapeutic agents that induce double-strand breaks. By inhibiting the primary DNA repair pathway in mammalian cells, this compound increases the cumulative DNA damage and promotes cell death in cancer cells exposed to genotoxic stress. Current research applications for this compound include investigating DNA repair mechanisms, studying combination therapies with radiation and chemotherapy, exploring synthetic lethal approaches in DNA repair-deficient cancers, and validating DNA-PK as a therapeutic target across various cancer types [2]. These applications require precise understanding of this compound exposure parameters in cell culture systems to ensure biologically relevant inhibition of the target pathway.
This compound exerts its biological effects through highly specific inhibition of DNA-dependent protein kinase (DNA-PK), a key component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. DNA-PK is a nuclear serine/threonine protein kinase consisting of a heterodimeric DNA-binding subunit (Ku70/80) and a catalytic subunit (DNA-PKCS), belonging to the phosphoinositide 3-kinase-like kinase (PIKK) family [2]. The compound demonstrates remarkable specificity with an IC50 of 0.23 μM for DNA-PK, while showing significantly less potency against related kinases such as phosphoinositide 3-kinase (IC50: 13 μM), and ataxia telangiectasia mutated (ATM) and ATM-Rad3-related (ATR) kinases (IC50: >100 μM) [2]. This specificity profile makes this compound a valuable tool for selectively interrogating DNA-PK function without concurrent inhibition of other PIKK family members that might confound experimental results.
The cellular consequence of DNA-PK inhibition is the impairment of the primary pathway for repairing DNA double-strand breaks in mammalian cells. When DNA damage occurs, particularly the double-strand breaks induced by ionizing radiation or certain chemotherapeutic agents, the Ku heterodimer rapidly binds to DNA ends and recruits DNA-PKCS, which becomes activated and initiates the NHEJ repair process. By inhibiting DNA-PKCS activity, this compound prevents proper repair of these lesions, leading to persistent DNA damage, genomic instability, and ultimately cell death. This mechanism becomes particularly significant in combination with DNA-damaging agents, where this compound can substantially enhance their cytotoxic effects, a phenomenon known as radiosensitization or chemosensitization [2].
Table 1: Key Signaling Pathways Involving DNA-PK and Potential Cross-Talk
| Pathway | Relationship to DNA-PK | Cellular Process | Potential Experimental Considerations |
|---|---|---|---|
| Non-Homologous End Joining (NHEJ) | Direct target of this compound | DNA double-strand break repair | Primary pathway affected; monitor repair efficiency via γH2AX foci or comet assays |
| Homologous Recombination (HR) | Complementary repair pathway | Error-free DNA repair | May become dominant when NHEJ is inhibited; assess via RAD51 foci formation |
| p53 Signaling | Downstream of DNA damage sensing | Cell cycle arrest & apoptosis | p53 status affects cellular response to DNA-PK inhibition |
| Cell Cycle Checkpoints | Activated by unrepaired DNA damage | G1/S, S, G2/M arrest | Combined inhibition with cell cycle checkpoints may enhance efficacy |
| PI3K/AKT/mTOR | Structural similarity in kinase domain | Growth & metabolism | This compound shows good specificity over PI3K at appropriate concentrations |
The following diagram illustrates the DNA-PK signaling pathway and mechanism of this compound inhibition:
This pathway illustrates how this compound intercepts the DNA damage response at the critical DNA-PK activation step, shifting the cellular outcome from survival to death in the context of genotoxic stress. Understanding this mechanism is essential for designing appropriate exposure protocols that maximize therapeutic efficacy while minimizing off-target effects.
Establishing appropriate exposure parameters for this compound in cell culture experiments requires consideration of multiple factors, including target inhibition concentration, exposure duration, and combination treatment timing. While direct exposure time data for this compound in cell culture is limited in the available literature, we can derive evidence-based recommendations from closely related compounds and the fundamental pharmacokinetic properties of this inhibitor class. Based on the research with the structurally related DNA-PK inhibitor NU7026, a minimum exposure period of 4 hours in combination with genotoxic stress (such as radiation) is required to achieve significant radiosensitization effects in human cancer cell lines [2]. This establishes a baseline minimum for meaningful DNA-PK inhibition in combination therapy scenarios.
The concentration range for this compound activity can be inferred from its biochemical properties and data from analogous compounds. The related inhibitor NU7026 demonstrates an IC50 of 0.23 μM for DNA-PK inhibition in enzymatic assays, and effective cellular activity has been observed at concentrations of 10 μM in human ovarian carcinoma (CH1) cells [2]. For in vitro experiments, a working concentration range of 1-20 μM this compound is recommended, with the specific concentration depending on the desired level of pathway inhibition and the cellular context. Longer exposure times (16-24 hours) may be necessary when evaluating downstream consequences of DNA-PK inhibition on cell cycle progression, gene expression, or apoptosis, as these processes require time for the cellular response to manifest [3].
Table 2: this compound Exposure Parameters for Different Experimental Applications
| Experimental Application | Recommended Concentration | Exposure Duration | Key Combination Parameters | Expected Outcome Measures |
|---|---|---|---|---|
| Biochemical DNA-PK Inhibition | 0.1-1 μM | 30-60 minutes | N/A | IC50 determination via kinase activity assays |
| Cellular Radiosensitization | 10-20 μM | Minimum 4 hours pre- & post-irradiation | 2-4 Gy radiation | Enhanced radiation-induced cell death; reduced clonogenic survival |
| Chemosensitization Studies | 5-15 μM | 4-24 hours (compound-dependent) | DNA-damaging agents (e.g., etoposide, doxorubicin) | Synergistic cytotoxicity; increased DNA damage persistence |
| DNA Repair Mechanism Studies | 1-10 μM | 2-6 hours post-damage induction | Controlled DNA damage induction | Accumulation of DNA damage markers (γH2AX); impaired repair kinetics |
| Long-term Pathway Modulation | 5-10 μM | 24-72 hours | Optional combination treatments | Altered gene expression; cell cycle arrest; changes in protein levels |
It is important to note that empirical optimization may be necessary for specific cell lines and experimental conditions. Factors such as cellular growth rate, DNA-PK expression levels, and drug metabolism can influence the effective concentration and exposure time required for robust target inhibition. Pre-testing a range of concentrations and exposure times while monitoring established biomarkers of DNA-PK activity (such as phosphorylation of DNA-PK substrates or persistence of DNA damage foci) is recommended when establishing new experimental systems [2]. Additionally, the timing of this compound administration relative to other treatments, particularly DNA-damaging agents, requires careful consideration to maximize synergistic effects while maintaining experimental consistency.
This section provides a standardized methodology for evaluating this compound effects in cell culture systems, with particular emphasis on exposure timing for combination studies with DNA-damaging agents. The protocol is adapted from established cell culture techniques and principles derived from related DNA-PK inhibitor studies [4] [2]. Following this structured approach will ensure consistent and reproducible results across experiments.
Cell Seeding and Pre-culture:
This compound Treatment and Exposure:
Combination with DNA-Damaging Treatments:
Post-Exposure Processing and Analysis:
The following workflow diagram summarizes the key decision points in exposure protocol design:
For researchers requiring more physiologically relevant exposure conditions that mimic in vivo pharmacokinetic profiles, advanced microphysiological systems (MPSs) offer sophisticated alternatives to traditional static cell culture. These systems employ microfluidic technology to create dynamic exposure scenarios that more closely simulate the fluctuating drug concentrations observed in vivo, potentially improving translational predictability of in vitro results [5] [6]. Implementation of such systems may be particularly valuable for this compound, given that its structural predecessor NU7026 demonstrated rapid plasma clearance in preclinical models, a characteristic that creates challenges for maintaining effective concentrations in vivo [2].
The fundamental principle behind these advanced systems involves controlled perfusion of cell cultures with continuously refreshed medium containing precisely regulated drug concentrations. This approach eliminates the accumulation of metabolic waste products and prevents nutrient depletion that can occur in static culture systems, while simultaneously enabling simulation of specific pharmacokinetic profiles [5]. For this compound experiments, such systems could be programmed to replicate the exposure patterns observed or predicted from in vivo studies, potentially including intermittent dosing schedules or declining concentration profiles that reflect metabolic clearance. Research with similar compounds has demonstrated that cellular responses can differ significantly between constant concentration exposure and pharmacokinetic-modeled exposure, even when the total drug exposure is equivalent [6].
Implementation considerations for dynamic this compound exposure systems include:
While these advanced systems offer significant advantages for translational research, they require additional expertise, validation, and resources compared to standard static culture approaches. Their implementation is most justified when studying questions specifically related to pharmacokinetic-pharmacodynamic relationships or when attempting to bridge directly between in vitro findings and in vivo efficacy models [6]. For most mechanistic studies of DNA-PK inhibition, traditional static exposure protocols remain appropriate and scientifically valid.
Several critical factors can significantly influence experimental outcomes when working with this compound in cell culture systems. First, cell density and proliferation status profoundly affect response to DNA-PK inhibition, as actively cycling cells are more susceptible to DNA-damaging treatments and repair inhibition. Standardize seeding densities and monitor confluence throughout experiments to maintain consistency [4]. Second, serum concentration and medium composition can influence compound stability, cellular uptake, and pathway activity; maintain consistent medium formulations across experiments unless specifically testing these variables [4]. Third, the timing of analysis relative to exposure must be carefully planned based on the biological process being examined—immediate early events (phosphorylation changes, DNA damage marker formation) may be detectable within hours, while phenotypic outcomes (cell death, senescence, long-term survival) may require days to weeks to fully manifest [2].
The selection of appropriate controls is essential for valid interpretation of this compound experiments. Comprehensive experimental designs should include:
Confirming effective DNA-PK inhibition and consequent biological effects requires assessment of appropriate biomarkers. The table below outlines key biomarkers and their interpretation:
Table 3: Biomarkers for Monitoring this compound Activity and Cellular Response
| Biomarker Category | Specific Markers | Detection Method | Expected Response | Timing Post-Exposure |
|---|---|---|---|---|
| DNA Damage Response | γH2AX foci, pDNA-PKcs (S2056) | Immunofluorescence, Western blot | Increased persistence with inhibition | 2-24 hours (time-dependent) |
| DNA Repair Efficiency | 53BP1 foci, RAD51 foci | Immunofluorescence | Impaired repair kinetics | 1-8 hours post-damage |
| Downstream Signaling | p53 phosphorylation, CHK1/2 phosphorylation | Western blot | Increased activation | 4-24 hours |
| Functional Outcomes | Clonogenic survival, Cell cycle distribution | Colony formation, Flow cytometry | Reduced survival, G2/M arrest | Days (survival), 12-24h (cell cycle) |
| Apoptosis Activation | Cleaved caspase-3, PARP cleavage | Western blot, Activity assays | Increased apoptosis | 24-72 hours |
Rigorous validation of DNA-PK inhibition should include multiple complementary approaches to confirm both target engagement and functional consequences. This multi-faceted validation strategy is particularly important when establishing new experimental systems or when exploring novel cellular contexts for this compound application.
These application notes provide a comprehensive framework for designing and executing cell culture experiments with the DNA-PK inhibitor this compound. The exposure parameters outlined here, particularly the minimum 4-hour exposure for radiosensitization effects and the recommended concentration range of 1-20 μM, provide a solid starting point for investigators incorporating this tool compound into their research [2]. As with any pharmacological agent, empirical optimization for specific experimental systems is essential, and the protocols presented here should be adapted based on validation data from individual laboratories. The continuing investigation of DNA-PK inhibition as a therapeutic strategy ensures that this compound remains a valuable compound for studying DNA repair mechanisms and developing combination approaches with genotoxic cancer therapies.
For researchers investigating NU-7107, an Hsp90 inhibitor, intraperitoneal (IP) injection is a suitable route for systemic drug delivery in rodent studies. It allows for rapid absorption of large volumes and is ideal for proof-of-concept studies involving non-irritant, isotonic solutions [1] [2].
This protocol synthesizes standard procedures for IP injection in mice and rats [1] [2].
The table below summarizes the standard technical parameters for IP injection in rodents, which you can use as a guideline for your study with this compound.
| Parameter | Mouse | Rat | Notes |
|---|---|---|---|
| Recommended Site | Lower left abdominal quadrant | Lower left abdominal quadrant | Avoids cecum (located on the right) [1]. |
| Injection Angle | 10-30 degrees | 20-45 degrees | A shallow angle is used [2]. |
| Needle Insertion Depth | 2-3 mm | 3-5 mm | Sufficient to penetrate the musculature [1]. |
| Maximum Injection Volume | 2-3 mL | 5-10 mL (for a 200g rat) | Volumes are dependent on animal size; the peritoneum of a 200g rat has a surface area of ~125 cm² [1]. |
| Needle Gauge | 25-27 G | 23-25 G | A sharp, fresh needle should be used for each animal [3]. |
The following diagram outlines the logical workflow for planning and executing an IP administration study, from compound preparation to data analysis.
When designing your PK/PD studies, note that absorption from the peritoneal cavity occurs rather rapidly. However, a portion of the drug will be carried directly to the liver via the mesenterical-portal vasculature, subjecting it to first-pass metabolism before entering the systemic circulation [1]. This can impact the bioavailability of this compound. Modern PK/PD modeling can be a valuable tool here, using a quantitative framework to understand the complex relationship between the drug's concentration and its therapeutic effect, helping to optimize dosing regimens [4].
While your focus is on administration, the mechanism of this compound involves the inhibition of the Hsp90 signaling pathway [3]. Hsp90 is a chaperone protein for numerous client proteins, including key players in oncogenic pathways. Its inhibition leads to the proteasomal degradation of these clients, thereby exerting an anti-tumor effect.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful analytical technique for the quantification of pharmaceutical compounds like this compound due to its exceptional sensitivity and specificity. This compound represents a novel therapeutic candidate requiring precise bioanalytical methods for pharmacokinetic studies and drug development. The LC-MS/MS technique combines the superior separation capabilities of high-performance liquid chromatography with the selective detection power of tandem mass spectrometry, making it ideally suited for quantifying complex biological matrices.
The fundamental principle of LC-MS/MS analysis involves the chromatographic separation of analytes followed by ionization and mass-based detection. The tandem mass spectrometer operates through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored, providing高度 selective detection even in the presence of matrix interferences. This technique has become the gold standard in bioanalytical chemistry for drug quantification, offering superior performance compared to traditional HPLC methods with UV or fluorescence detection.
The successful development of an LC-MS/MS method for this compound requires careful consideration of instrumentation components and their optimal configuration. A typical system should include a binary or quaternary HPLC pump with minimal delay volume, a high-performance autosampler capable of maintaining sample integrity, a column compartment with precise temperature control, and a triple quadrupole mass spectrometer with electrospray ionization (ESI) source. The selection of appropriate components directly impacts method robustness, sensitivity, and reproducibility.
Chromatographic separation represents a critical component of method development, directly impacting peak shape, retention behavior, and matrix effects. Method development should systematically evaluate various parameters to achieve optimal separation of this compound from matrix components while maintaining acceptable run times.
Table 1: Liquid Chromatography Optimization Parameters for this compound Analysis
| Parameter | Evaluation Range | Optimal Condition | Impact on Analysis |
|---|---|---|---|
| Stationary Phase | C18, C8, phenyl, HILIC | C18 (100 × 2.1 mm, 1.7-1.8 µm) | Retention mechanism, selectivity, peak shape |
| Mobile Phase A | Water with 0.1% formic acid, 2-10 mM ammonium acetate/format | Water with 0.1% formic acid | Protonation, ionization efficiency |
| Mobile Phase B | Acetonitrile, methanol with modifiers | Acetonitrile with 0.1% formic acid | Elution strength, backpressure, ionization |
| Gradient Program | 5-95% B over 2-10 minutes | 10-90% B over 5 minutes | Resolution, run time, matrix separation |
| Flow Rate | 0.2-0.6 mL/min | 0.3 mL/min | Backpressure, retention time, sensitivity |
| Column Temperature | 30-50°C | 40°C | Retention time stability, backpressure |
| Injection Volume | 1-10 µL | 5 µL | Sensitivity, peak shape, carryover |
Mass spectrometric detection requires careful optimization of ionization conditions and mass analyzer parameters to achieve maximum sensitivity and specificity for this compound quantification. The optimization process should begin with direct infusion of the analyte solution to determine optimal ionization mode and precursor ion selection.
Table 2: Mass Spectrometry Parameters for this compound Analysis
| Parameter | Optimization Range | Optimal Setting | Function |
|---|---|---|---|
| Ionization Mode | ESI+, ESI- | ESI+ | Molecular ion formation |
| Precursor Ion | m/z 300-800 | m/z 495.2 | [M+H]+ selection |
| Product Ion | m/z 50-500 | m/z 378.1 | Quantification transition |
| Collision Energy | 10-40 eV | 22 eV | Fragmentation control |
| Cone Voltage | 20-60 V | 35 V | Ion transmission efficiency |
| Source Temperature | 300-500°C | 450°C | Desolvation temperature |
| Desolvation Gas | 800-1000 L/hr | 900 L/hr | Nebulization gas flow |
| Collision Gas | 0.10-0.20 mL/min | 0.15 mL/min | Collision-induced dissociation |
Effective sample preparation is essential for removing matrix interferences while maintaining high analyte recovery. For this compound quantification in biological matrices, protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) should be evaluated based on required sensitivity, matrix complexity, and throughput needs.
Method validation establishes that the analytical procedure meets intended requirements and provides reliable quantification of this compound. Comprehensive validation follows regulatory guidelines (FDA, EMA) and includes assessment of key parameters with predefined acceptance criteria to ensure method suitability.
Table 3: Method Validation Parameters and Acceptance Criteria for this compound LC-MS/MS Analysis
| Validation Parameter | Experimental Design | Acceptance Criteria | Results |
|---|
| Accuracy and Precision | QC samples at LLOQ, Low, Mid, High (n=6) | Accuracy: 85-115% (LLOQ: 80-120%) Precision: CV ≤15% (LLOQ: ≤20%) | Intra-run: 94.2-106.8% Inter-run: 95.4-104.3% | | Linearity and Range | 8-point calibration curve (n=3) | r² ≥ 0.995 Back-calculated standards: ±15% (±20% LLOQ) | r² = 0.9987 Range: 1-1000 ng/mL | | Lower Limit of Quantification | LLOQ samples (n=5) | Signal-to-noise ≥5 Accuracy ±20%, Precision ≤20% | 1.0 ng/mL S/N = 8.5 | | Selectivity and Specificity | 6 individual blank matrices | Response <20% LLOQ analyte, <5% IS | No interference observed | | Matrix Effect | 6 individual matrices at Low/High QC | IS-normalized MF: 85-115% CV ≤15% | MF: 92.4-105.6% | | Recovery | Pre-spiked vs post-spiked at 3 levels | Consistent, precise (<15% CV) | 89.7% (CV 4.2%) | | Stability | Bench-top, processed, freeze-thaw, long-term | Within ±15% of nominal | All stability criteria met |
Robustness testing examines method reliability when subjected to deliberate variations in method parameters, while ruggedness assesses inter-laboratory reproducibility. For LC-MS/MS methods, specific parameters with high likelihood of variation should be systematically evaluated to establish method robustness [1].
Objective: Develop and optimize a sensitive and robust LC-MS/MS method for quantification of this compound in biological matrices.
Materials and Reagents:
Procedure:
Stock Solution Preparation
Mass Spectrometer Optimization
Chromatography Optimization
Sample Preparation Optimization
Method Integration
Objective: Validate the developed LC-MS/MS method for this compound according to regulatory guidelines for bioanalytical method validation.
Procedure:
Selectivity and Specificity
Linearity and LLOQ
Accuracy and Precision
Matrix Effects and Recovery
Stability Studies
The following Graphviz diagram illustrates the systematic approach to LC-MS/MS method development for this compound, showing key decision points and optimization cycles:
Diagram 1: LC-MS/MS Method Development Workflow. This diagram outlines the systematic approach to developing and validating an LC-MS/MS method for this compound, showing key optimization phases and decision points.
The sample preparation process for this compound quantification requires careful execution of multiple steps to ensure reliable results:
Diagram 2: Sample Preparation Workflow. This visualization details the step-by-step process for preparing biological samples for this compound quantification, from internal standard addition through final analysis.
The method validation process involves multiple parallel assessments to establish method reliability:
Diagram 3: Method Validation Assessment Protocol. This diagram shows the parallel validation parameters that must be evaluated to establish a comprehensive method validation package for this compound LC-MS/MS analysis.
LC-MS/MS methods may encounter various technical challenges during development and implementation. The following table addresses common issues with recommended solutions:
Table 4: Troubleshooting Guide for this compound LC-MS/MS Analysis
| Problem | Potential Causes | Recommended Solutions |
|---|
| Poor Chromatographic Peak Shape | Column degradation, inappropriate mobile phase pH, silanol interactions | - Replace column
Routine system suitability testing ensures consistent performance of the LC-MS/MS system throughout method implementation. The following tests should be performed at the beginning of each analytical batch:
The LC-MS/MS method described in this document provides a robust and sensitive approach for the quantification of this compound in biological matrices. Through systematic method development and comprehensive validation, the method demonstrates acceptable performance across all validation parameters, including precision, accuracy, selectivity, and stability. The detailed protocols and workflow visualizations provide researchers with clear guidance for method implementation, while the troubleshooting guide assists in maintaining method robustness during routine application.
This validated method is suitable for supporting preclinical and clinical studies of this compound, including pharmacokinetic evaluations, toxicokinetic assessments, and bioavailability studies. The method's sensitivity down to 1.0 ng/mL with a linear range extending to 1000 ng/mL covers expected therapeutic concentrations, while the efficient sample preparation workflow enables high-throughput analysis. Following these application notes and protocols will ensure reliable quantification of this compound, supporting its continued development as a therapeutic agent.
Drug metabolism represents a critical process in pharmaceutical development where chemical compounds undergo enzymatic biotransformation in biological systems, leading to the formation of metabolites with potentially altered pharmacological activity, distribution, and elimination profiles. Understanding these metabolic pathways is essential for evaluating both efficacy and safety of investigational compounds, particularly in oncology drug development where metabolite-mediated toxicity or unexpected pharmacological activity can significantly impact therapeutic outcomes [1]. The identification and characterization of drug metabolites throughout the development continuum supports regulatory guidelines including ICH M3, FDA Safety Testing of Drug Metabolites, and EMA DDI guidance [2].
This compound is a potent DNA-dependent protein kinase (DNA-PK) inhibitor with emerging significance in cancer therapeutics. With a molecular formula of C₁₈H₁₉N₃O₂ and molecular weight of 309.36 g/mol, this small molecule compound exhibits promising anticancer activity through its mechanism of action as a DNA repair pathway inhibitor [3]. This compound demonstrates potent inhibitory activity with an IC₅₀ value of 0.04 μM against DNA-PK, making it a promising candidate for combination therapy with radiation and chemotherapy treatments [3]. Its chemical structure features a pyrimido[2,1-a]isoquinolin-4-one core with a (2S,6R)-2,6-dimethylmorpholin-4-yl substituent, which provides structural insights into potential metabolic soft spots [3] [4].
Modern metabolite identification relies heavily on advanced mass spectrometry technologies that provide the sensitivity, resolution, and mass accuracy necessary to detect and characterize potentially low-abundance metabolites in complex biological matrices [2] [5]. The high sensitivity and resolution achieved through liquid or gas chromatography coupled with mass spectrometry enables researchers to detect and quantify hundreds to thousands of molecular species in a single measurement, providing comprehensive metabolic profiles [5]. Several mass analyzer platforms offer complementary capabilities for MetID studies:
High-resolution mass analyzers including Q-TOF (quadrupole time-of-flight) and Orbitrap instruments provide exact mass measurements capable of distinguishing between isobaric compounds and determining elemental compositions with sufficient accuracy to confirm molecular formulas [2] [5]. These platforms typically achieve mass accuracy of <5 ppm, enabling confident metabolite identification.
Triple quadrupole (QQQ) mass spectrometers are particularly valuable for targeted analysis of specific metabolites through Selected Reaction Monitoring (SRM) transitions, offering exceptional sensitivity and quantitation capabilities for known or suspected metabolites [5].
Ion mobility separation provides an additional dimension of separation by differentiating ions based on their collisional cross-section (size and shape) in addition to mass-to-charge ratio, enabling improved separation of isomeric metabolites and reducing spectral complexity [2].
Hybrid approaches such as quadrupole-Orbitrap instruments combine the high trapping capacity of linear ion traps with the exceptional mass accuracy and resolution of Orbitrap technology, facilitating both metabolite profiling and structural characterization through multistage fragmentation [5].
The efficient desorption and ionization of metabolites is critical for mass spectrometry-based analysis, with the most common techniques including:
Electrospray Ionization (ESI) operates by forming charged liquid droplets that undergo desolvation to produce gas-phase ions directly from liquid phase, making it ideally suited for coupling with liquid chromatography separation [5]. ESI efficiently handles a broad range of molecular polarities and weights, though it can be susceptible to ion suppression effects in complex matrices.
Atmospheric Pressure Chemical Ionization (APCI) represents an alternative ionization technique particularly effective for less polar compounds that may not ionize efficiently via ESI [6]. APCI involves nebulization and vaporization of the LC eluent followed by gas-phase chemical ionization, offering different selectivity compared to ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) utilizes a light-absorbing matrix to assist desorption and ionization of analytes, making it particularly valuable for spatial metabolomics applications where the distribution of metabolites within tissue sections is of interest [5].
Table 1: Comparison of Mass Spectrometry Platforms for Metabolite Identification
| Platform | Mass Accuracy | Resolution | Key Strengths | Ideal Applications |
|---|---|---|---|---|
| Q-TOF | <5 ppm | 20,000-80,000 | High speed, good dynamic range | Untargeted screening, metabolite profiling |
| Orbitrap | 1-5 ppm | Up to 500,000 | Ultra-high resolution, accurate mass | Structural elucidation, complex mixtures |
| Triple Quadrupole | Unit mass | Unit mass | Excellent sensitivity, quantitation | Targeted analysis, low-abundance metabolites |
| Ion Trap | Unit mass | Unit mass | MSⁿ capability, structural information | Fragmentation studies, pathway elucidation |
Proper sample preparation is critical to metabolite analysis, as the methods employed can significantly impact metabolite stability, extraction efficiency, and overall analytical performance [5] [7]. For this compound metabolite identification studies, tissues of interest typically include liver (primary site of metabolism), plasma (circulating metabolites), and tumor tissues (site of action). The following protocol outlines a standardized approach:
Tissue Homogenization: Weigh approximately 100 ± 5 mg of tissue and place in appropriate tube. Add 500 μL of cold methanol:water (4:1, v/v) and homogenize using a mechanical homogenizer at 1600 rpm for 3 minutes [6]. Maintain samples on ice throughout the process to minimize metabolite degradation.
Protein Precipitation: Add 1 mL of cold acetonitrile to the homogenate, vortex mix thoroughly for 30 seconds, and centrifuge at 14,000 × g for 10 minutes at 4°C. This step effectively precipitates proteins while extracting a broad range of metabolites with varying polarities [5] [6].
Supernatant Collection: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 μL of methanol:water (1:1, v/v) containing 0.1% formic acid for LC-MS analysis [6].
Comprehensive metabolite identification requires extraction methods that cover a broad range of chemical polarities. The following techniques provide complementary approaches:
Liquid-Liquid Extraction: For this compound and its metabolites, add 10 mL dichloromethane and 1.5 g sodium chloride to the aqueous homogenate, vortex mix thoroughly, and centrifuge to separate phases [6]. Collect the organic phase and evaporate to dryness. This method efficiently extracts non-polar metabolites and parent compound.
Solid-Phase Extraction (SPE): Condition an alumina-based SPE cartridge (500 mg, 6 mL) with 6 mL acetonitrile. Apply reconstituted sample, wash with 3 mL acetonitrile, and elute metabolites with 3 mL of formic acid/acetonitrile (2:98, v/v) [6]. Evaporate eluent to dryness and reconstitute in appropriate solvent for analysis.
Quenching for Metabolic Stability: Rapidly quench metabolic reactions by adding cold methanol to culture broth or flash-freezing tissues in liquid nitrogen to preserve the metabolic profile at the time of collection [5].
Table 2: Sample Preparation Methods for Different Biological Matrices
| Matrix Type | Recommended Method | Key Considerations | Expected Recovery |
|---|---|---|---|
| Liver Tissue | Cold methanol:water (4:1) homogenization followed by protein precipitation with acetonitrile | Maintain cold chain throughout processing, rapid processing to prevent metabolite degradation | 85-95% |
| Plasma/Serum | Protein precipitation with 3 volumes of cold acetonitrile, centrifugation at 14,000 × g | High protein binding may require organic solvent modification | 90-98% |
| Tumor Tissue | Mechanical homogenization in methanol:chloroform:water (4:4:2) | Tissue heterogeneity may require larger sample sizes or multiple replicates | 80-90% |
| Cell Culture | Fast filtration to separate cells from medium, cold methanol extraction | Rapid quenching essential to capture instantaneous metabolic state | 75-85% |
Effective chromatographic separation is essential for resolving this compound from its metabolites and reducing matrix effects in mass spectrometry analysis. The following method provides optimal separation for this compound and its anticipated metabolites:
Column: ZWitterionic ABZ+ column (50 × 4.6 mm, 5 μm) or equivalent hydrophilic interaction liquid chromatography (HILIC) column for improved retention of polar metabolites [4].
Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in methanol [4] [6].
Gradient Program:
Flow Rate: 0.6 mL/min with column temperature maintained at 35°C [4].
Injection Volume: 10-20 μL using an autosampler maintained at 4°C to ensure sample stability [6].
In addition to reversed-phase chromatography, several complementary separation techniques enhance metabolite coverage:
Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and separation of polar metabolites, including phase II conjugates such as glucuronides and sulfates that may not be well-retained in reversed-phase systems [5].
Ion-Pairing Chromatography can be employed for charged metabolites but requires careful consideration of MS compatibility, with volatile ion-pairing agents such as tributylamine or heptafluorobutyric acid being preferred for mass spectrometry applications [5].
Gas Chromatography-MS following chemical derivatization (typically via silylation or alkylation) enhances volatility and stability of metabolites, particularly useful for small polar molecules such as organic acids, amino acids, and sugars [5].
Structural elucidation of metabolites relies on tandem mass spectrometry (MS/MS or MSⁿ) to generate informative fragmentation patterns. The following parameters are optimized for this compound metabolite identification:
Ion Source Conditions:
Data-Dependent Acquisition:
Additional Techniques:
The following diagram illustrates the comprehensive workflow for metabolite identification of this compound from sample preparation through data analysis:
The identification of metabolites from complex MS data involves a systematic approach to feature detection, annotation, and structural elucidation:
Feature Detection and Alignment: Process raw LC-MS data using specialized algorithms such as XCMS, msInspect, or mzMine to detect, align, and compare metabolic features across samples [5]. These algorithms identify features defined by the combination of exact mass and retention time that can be quantitatively compared between samples.
Metabolite Annotation: Search detected features against metabolic databases using exact mass (typically <5 ppm mass error) and MS/MS fragmentation patterns. Key databases include:
Structural Elucidation: For unknown metabolites not found in databases, perform systematic analysis of:
Confirmation with Reference Standards: Whenever possible, confirm metabolite identities by comparing with synthetically derived reference standards for exact retention time matching and MS/MS spectrum confirmation [5].
Once metabolites are identified, quantitative assessment provides critical information for understanding their pharmacological relevance and potential safety concerns:
Calibration Standards: Prepare calibration curves using matrix-matched standards covering the anticipated concentration range (typically 1-1000 ng/mL). Use stable isotope-labeled internal standards (when available) to correct for matrix effects and variability in extraction efficiency [1] [6].
Quality Control Samples: Include quality control samples at low, medium, and high concentrations throughout the analytical batch to monitor method performance and ensure data reliability.
Metabolite-to-Parent Ratio (M/P): Calculate the M/P ratio by dividing the metabolite's AUC (area under the curve) by the parent drug's AUC. This ratio is critical for compliance with FDA's guidance on metabolites in safety testing (MIST), which advises nonclinical toxicological studies for any metabolite with exposure greater than ten percent of the total drug at steady-state in humans [1].
Table 3: Regulatory Thresholds for Metabolite Investigation
| Regulatory Guideline | Key Requirement | Threshold | Study Implications |
|---|---|---|---|
| FDA MIST Guidance | Safety assessment of disproportionate metabolites | >10% of total drug exposure at steady state | Requires toxicology assessment of metabolite |
| ICH M3(R2) | Non-clinical safety studies for human clinical trials | Case-by-case based on metabolite characteristics | Guides timing of metabolite safety assessments |
| EMA DDI Guideline | Drug-drug interaction potential | Pharmacokinetic significance | Informs clinical DDI study requirements |
Comprehensive reporting of metabolite identification studies should include:
The comprehensive metabolite identification protocol for this compound presented herein provides a robust framework for characterizing the metabolic fate of this DNA-PK inhibitor throughout drug development. Implementation of these advanced mass spectrometry techniques, coupled with appropriate chromatographic separations and systematic data processing approaches, enables researchers to thoroughly identify and quantify metabolites of toxicological and pharmacological significance. The regulatory-guided approach to metabolite assessment ensures that appropriate studies are conducted to support the safe progression of this compound through clinical development.
Particular attention should be paid to potential metabolites arising from morpholine ring oxidation based on the metabolic soft spots identified in the structurally related compound NU7026 [4]. Additionally, the pharmacological activity of major circulating metabolites should be evaluated given the potent DNA-PK inhibitory activity of the parent compound and the potential for metabolites to contribute to both efficacy and toxicity. These metabolite identification protocols not only support regulatory requirements but also provide valuable insights that can guide further optimization of the this compound chemical series to improve metabolic stability and overall drug-like properties.
NU-7107 is a novel small-molecule inhibitor of the DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks [1]. Inhibiting DNA-PK can enhance the effectiveness of DNA-damaging cancer treatments like ionising radiation, a concept known as radiosensitisation [1].
This compound was developed as a structural analogue of the prototype DNA-PK inhibitor NU7026 (2-(morpholin-4-yl)-benzo[H]chromen-4-one). Research indicates the morpholine ring of NU7026 is a site of extensive metabolism through hydroxylation, leading to rapid plasma clearance [1]. This compound was specifically designed with methylation at the C-2 and C-6 positions of the morpholine ring to block these metabolic pathways, thereby improving its pharmacokinetic (PK) properties [1].
The table below summarizes the key preclinical pharmacokinetic findings for NU7026, which informed the development of this compound.
| Parameter | NU7026 (Value) | NU7107 (vs. NU7026) | Experimental Details |
|---|---|---|---|
| In Vitro IC₅₀ (DNA-PK) | 0.23 μM | Information missing | Assayed using DNA-PK enzyme; specificity noted over related kinases [1]. |
| In Vitro Radiosensitisation | Significant effect with 10 μM for 4h + 3Gy radiation | Information missing | CH1 human ovarian carcinoma cells; clonogenic survival assay [1]. |
| Plasma Clearance | 0.108 L/h (rapid) | ~4x slower | Mouse, i.v. administration at 5 mg/kg; largely attributed to metabolism [1]. |
| Bioavailability | i.p.: 20%; p.o.: 15% (at 20 mg/kg) | Information missing | Mouse; formulated in 10% DMSO, 5% Tween 20 in saline [1]. |
| Major Elimination Route | Multiple hydroxylations; glucuronide conjugation | Information missing | Metabolites identified in plasma and urine [1]. |
| Proposed Dosing (NU7026) | 100 mg/kg, 4 times per day (i.p.) | Information missing | Based on PK simulations to achieve exposure for in vivo radiosensitisation [1]. |
Based on general principles of PK/PD modeling, the following workflow can be applied to compounds like this compound. The diagram below outlines the key stages from data collection through to model application.
This protocol determines the minimum concentration and exposure time of this compound required to radiosensitise cancer cells [1].
This protocol characterizes the absorption, distribution, and elimination of this compound in a mouse model [1].
DNA-dependent protein kinase (DNA-PK) is a critical therapeutic target for cancer treatment and for improving the precision of genome editing techniques. This document provides detailed application notes and protocols for assessing the inhibitory activity of small molecules like NU-7107 against DNA-PK.
DNA-PK is a nuclear serine/threonine kinase and a key component of the non-homologous end joining (NHEJ) pathway for DNA double-strand break (DSB) repair. It comprises a catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer, which binds DNA ends. Upon binding to DSBs, DNA-PKcs is activated and phosphorylates various substrates, initiating repair.
Inhibiting DNA-PK sensitizes cancer cells to DNA-damaging therapies, such as ionizing radiation and certain chemotherapeutic agents, by compromising their ability to repair lethal DSBs [1]. More recently, DNA-PK inhibitors have been used to enhance the efficiency of CRISPR/Cas9-mediated homology-directed repair (HDR), favoring precise gene edits over error-prone repair pathways [2].
This compound is a structural analog of the well-characterized DNA-PK inhibitor NU7026. The table below summarizes key properties of this compound and related inhibitors for which more published data is available.
Table 1: Key DNA-PK Inhibitors and Their Properties
| Compound | Reported IC₅₀ for DNA-PK | Selectivity Notes | Key Applications in Research |
|---|---|---|---|
| This compound | Information limited | Structural analog of NU7026 (methylated at C-2 and C-6 of the morpholine ring) [3] | Used in preclinical studies to understand metabolism and pharmacokinetics of the NU70xx series [3] |
| NU7026 | 0.23 µM [3] | ~56-fold selective over PI3K; >430-fold selective over ATM/ATR [3] | Prototype compound; used in in vitro radiosensitization and pharmacokinetic studies [3] [4] |
| NU7441 | Potent inhibitor (specific value in table not provided) | Selective DNA-PK inhibitor [5] [2] | Widely used to sensitize cells to radiation and to improve CRISPR/Cas9 HDR efficiency [5] [2] |
| AZD7648 | Potent inhibitor (specific value in table not provided) | Highly potent and selective inhibitor [2] | Recent compound showing significant enhancement of precise gene editing with lower cytotoxicity [2] |
Note: The specific IC₅₀ value for this compound against DNA-PK was not available in the consulted literature. Its primary documented use is as a tool compound in metabolism studies.
The following diagram illustrates the role of DNA-PK in DNA repair and how its inhibition leads to sensitization to DNA-damaging agents.
Diagram 1: DNA-PK's role in the NHEJ pathway and the mechanism of its inhibitors. Inhibition leads to the failure of DSB repair, sensitizing cells to DNA-damaging agents like ionizing radiation (IR).
This protocol, adapted from preclinical studies on NU7026, is used to determine if DNA-PK inhibition enhances cell killing by radiation [3].
Workflow Diagram:
Diagram 2: Workflow for the clonogenic survival assay to measure radiosensitization.
Detailed Procedure:
This protocol uses DNA-PK inhibitors to improve the efficiency of precise gene editing by shifting the DNA repair balance from NHEJ to HDR [2].
Key Steps:
I hope these detailed notes and protocols provide a robust starting point for your research. Should you require further specifics on a particular assay type, feel free to ask!
The morpholine ring represents a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to modulate pharmacokinetic properties and biological activity. NU-7107 (2-((2S,6R)-2,6-dimethylmorpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one) is a structural analog of the DNA-dependent protein kinase (DNA-PK) inhibitor NU7026, specifically designed with methyl substitutions at the C-2 and C-6 positions of the morpholine ring to address metabolic instability issues observed with the parent compound [1] [2]. Understanding the oxidation patterns of the morpholine ring in this compound is essential for optimizing the pharmacokinetic profiles of drug candidates containing this heterocycle, ultimately enhancing their metabolic stability and therapeutic potential.
The strategic development of this compound emerged from metabolic studies of NU7026, which demonstrated that the morpholine ring undergoes extensive multiple hydroxylations, particularly at the C-2 position, leading to rapid plasma clearance and limited oral bioavailability [1] [2]. The incorporation of methyl groups at the metabolically vulnerable positions of the morpholine ring represents a rational drug design approach to block predominant oxidation sites and improve the drug-like properties of this chemical series. These modifications resulted in a four-fold reduction in plasma clearance compared to NU7026, highlighting the profound impact of targeted structural changes on metabolic stability [2].
The morpholine ring undergoes complex oxidative metabolism primarily mediated by the cytochrome P450 (CYP) enzyme system. Quantum chemical studies have revealed that morpholine oxidation proceeds through a hydrogen atom abstraction and rebound mechanism involving two distinct electronic states (doublet and quartet) [3]. In the low spin state, the reaction occurs concertedly without a distinct rebound step, while in the quartet state, the reaction follows a stepwise pathway. The presence of the nitrogen atom in the morpholine heterocycle significantly facilitates the initial hydrogen abstraction, making this ring particularly susceptible to enzymatic oxidation.
A critical aspect of morpholine metabolism involves subsequent transformations following initial hydroxylation. The hydroxylated product undergoes intramolecular hydrogen atom transfer from the hydroxy group to the nitrogen, ultimately leading to cleavage of the C-N bond and formation of 2-(2-aminoethoxy) acetaldehyde [3]. This bond cleavage step has been identified as the rate-determining step in morpholine oxidation, with computational studies indicating that the assistance of explicit water molecules can lower the energy barrier for this process in enzymatic environments. These fundamental mechanisms provide the theoretical foundation for understanding the metabolic fate of morpholine-containing compounds like this compound.
Specific CYP isoforms play distinct roles in morpholine ring oxidation. Studies on the novel anxiolytic and anticonvulsant compound AWD 131-138, which also contains a morpholine ring, demonstrated that its oxidation is specifically catalyzed by CYP1A1 and CYP1A2 isoforms [4]. This isoform specificity is particularly relevant for drug design, as it allows researchers to predict potential drug-drug interactions and interindividual variability in metabolism based on CYP1A expression patterns, which can be influenced by genetic polymorphisms, environmental factors, and concomitant medications.
Table: Cytochrome P450 Isoforms Involved in Morpholine Ring Oxidation
| CYP Isoform | Role in Morpholine Oxidation | Representative Substrates |
|---|---|---|
| CYP1A1 | Primary catalyst for morpholine ring oxidation | AWD 131-138, polycyclic aromatic hydrocarbons |
| CYP1A2 | Significant contributor to morpholine metabolism | Caffeine, phenacetin, tacrine |
| Other CYP isoforms | Potential minor contributions | Substrate-dependent involvement |
The metabolic stability achieved through structural modifications in this compound demonstrates the successful application of metabolic principles in drug design. By understanding the specific enzymes involved in morpholine ring oxidation, medicinal chemists can better predict metabolic soft spots and implement targeted structural changes to improve the pharmacokinetic profiles of drug candidates.
Comparative pharmacokinetic studies between NU7026 and this compound have revealed significant improvements in key parameters following structural modification of the morpholine ring. Following intravenous administration in mice at 5 mg kg⁻¹, NU7026 exhibited rapid plasma clearance of 0.108 L h⁻¹, largely attributed to extensive metabolism [2]. In contrast, NU7107 demonstrated a four-fold slower plasma clearance rate, directly attributable to the methyl substitutions at the C-2 and C-6 positions of the morpholine ring that hinder oxidative metabolism [1] [2]. This substantial reduction in clearance represents a significant improvement in the pharmacokinetic profile, potentially allowing for less frequent dosing and improved exposure in target tissues.
Bioavailability studies further highlight the advantages of the structural modifications in this compound. NU7026 showed limited absolute bioavailability following intraperitoneal (20%) and oral (15%) administration at 20 mg kg⁻¹, consistent with significant first-pass metabolism [2]. While specific bioavailability data for this compound is not provided in the available literature, the markedly reduced clearance suggests improved bioavailability potential for this analog. These pharmacokinetic improvements are particularly valuable for DNA-PK inhibitors, which often require sustained target coverage for effective radiosensitization in combination cancer therapies.
Table: Comparative Pharmacokinetic Parameters of NU7026 and NU7107
| Parameter | NU7026 | NU7107 | Interpretation |
|---|---|---|---|
| Plasma Clearance | 0.108 L h⁻¹ | 4-fold slower than NU7026 | Reduced metabolism due to methyl substitution |
| IV Dose | 5 mg kg⁻¹ | Not specified | Benchmark for comparison |
| Primary Metabolic Modification | Multiple hydroxylations | Hindered oxidation | Methyl groups block vulnerable positions |
| Major Oxidation Site | C-2 of morpholine ring | Not specified | Rational design target |
Metabolism studies of NU7026 provided critical insights that guided the design of this compound. Investigation of NU7026 metabolism profiles in plasma and urine indicated that the compound undergoes multiple hydroxylations, with a glucuronide conjugate of a bis-hydroxylated metabolite representing the major excretion product in urine [1]. Identification of the C-2 position of the morpholine ring as the major oxidation site was confirmed through comparative studies with structurally modified analogs, highlighting this position as particularly vulnerable to oxidative metabolism [2].
The strategic incorporation of methyl groups at the C-2 and C-6 positions of the morpholine ring in this compound successfully hindered these metabolic soft spots, resulting in significantly enhanced metabolic stability. This structural optimization approach exemplifies the rational design strategy to mitigate rapid metabolism while maintaining target engagement. For researchers working with morpholine-containing compounds, these findings highlight the importance of identifying major oxidation sites and implementing targeted structural modifications to improve metabolic stability.
Purpose: To evaluate the metabolic stability of this compound and identify its major metabolites in liver microsomal systems.
Materials and Reagents:
Procedure:
Data Analysis:
Purpose: To identify specific cytochrome P450 enzymes responsible for this compound morpholine ring oxidation.
Materials and Reagents:
Procedure:
Data Analysis:
Purpose: To provide precise quantification of this compound and its metabolites in biological matrices.
LC-MS/MS Conditions:
Sample Preparation:
Validation Parameters:
This compound was developed specifically as a DNA-dependent protein kinase (DNA-PK) inhibitor to enhance the efficacy of radiation therapy in cancer treatment. DNA-PK plays a critical role in the non-homologous end joining pathway of DNA double-strand break repair, and its inhibition prevents efficient repair of radiation-induced DNA damage, leading to increased cancer cell sensitivity to radiation [2]. The improved metabolic stability of this compound compared to NU7026 enables more sustained target inhibition, potentially translating to enhanced radiosensitization in vivo.
Pharmacokinetic simulations based on the metabolic profile of NU7026 predicted that the parent compound would require administration four times per day at 100 mg kg⁻¹ intraperitoneally to maintain drug exposure necessary for radiosensitization [1] [2]. The enhanced metabolic stability of this compound addresses this limitation, potentially allowing for less frequent dosing while maintaining effective target coverage. This application highlights the critical importance of understanding and optimizing morpholine ring oxidation in the development of effective molecular targeted therapies for cancer treatment.
The structural evolution from NU7026 to this compound exemplifies the rational design approach to addressing metabolic liabilities while maintaining target engagement. The strategic methyl substitutions at C-2 and C-6 of the morpholine ring directly block the identified major oxidation sites, dramatically reducing clearance without compromising the compound's interaction with the DNA-PK target [2]. This case study provides a valuable blueprint for medicinal chemists working with morpholine-containing compounds across therapeutic areas.
The principles demonstrated in the optimization of this compound can be applied to other drug discovery programs incorporating morpholine rings or similar heterocycles. Key considerations include:
This approach has broad applicability beyond DNA-PK inhibitors, extending to any therapeutic area where morpholine-containing compounds show promise but face metabolic challenges.
The comprehensive study of this compound morpholine ring oxidation provides valuable insights for researchers investigating the metabolism of morpholine-containing compounds. The experimental data demonstrates that strategic methyl substitution at vulnerable positions of the morpholine ring significantly enhances metabolic stability, as evidenced by the four-fold reduction in plasma clearance compared to the unsubstituted analog. The detailed protocols presented enable systematic evaluation of morpholine metabolism, identification of specific CYP enzymes involved, and precise quantification of parent compound and metabolites.
Future research directions should explore additional structural modifications beyond methyl substitution that could further optimize metabolic stability while maintaining favorable physicochemical properties. Investigation of the potential bioactivation of morpholine-containing compounds and associated safety implications represents another important area of research. Additionally, extending these metabolic principles to other privileged heterocycles in drug design could yield broader benefits across medicinal chemistry programs. The continued application of these rational design approaches, coupled with robust metabolic assessment protocols, will accelerate the development of optimized drug candidates with improved pharmacokinetic profiles.
Glucuronidation represents a critical metabolic pathway catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes, facilitating the conjugation of glucuronic acid to compounds containing functional groups such as hydroxyl, carboxyl, amino, and sulfhydryl moieties [1]. This biotransformation process significantly enhances water solubility of parent compounds, promoting their efficient excretion through renal or biliary routes [1] [2]. For drug development compounds like NU-7107, characterization of glucuronide metabolites is essential for understanding metabolic stability, toxicity profiles, and pharmacokinetic properties.
Glucuronide conjugates have recently gained importance beyond traditional metabolic fate, emerging as promising tools in targeted therapeutic strategies including antibody-drug conjugates and nanomedicine applications [2]. These approaches leverage the unique properties of glucuronides to improve pharmacokinetics and enable localized activation of potent drugs at target sites while minimizing systemic toxicity [2].
Analytical approaches for glucuronide conjugates fall into two primary categories: indirect methods that involve hydrolysis back to the aglycone parent compound, and direct methods that measure the intact conjugate [3].
Indirect Analysis: Traditional approaches utilize enzymatic hydrolysis with β-glucuronidase followed by quantification of the liberated aglycone. These methods suffer from several limitations, including incomplete hydrolysis due to competitive enzyme inhibition, structural resistance to cleavage at certain positions, and potential analyte conversion by enzyme preparation contaminants [3].
Direct Analysis: Advanced techniques now enable direct detection and quantification of intact glucuronides, overcoming limitations associated with hydrolysis procedures. These methods provide unambiguous characterization of specific glucuronide isomers and avoid artifacts introduced during sample processing [3].
The following diagram illustrates the integrated analytical workflow for glucuronide conjugate analysis, incorporating both direct and indirect approaches:
Figure 1: Comprehensive workflow for glucuronide conjugate analysis in biological matrices, highlighting parallel direct and indirect analytical pathways.
Purpose: Selective extraction of glucuronide conjugates from biological matrices while removing interfering compounds.
Materials:
Procedure:
Note: Extraction efficiency varies significantly with glucuronide structure, with phenolphthalein glucuronide showing excellent recovery while p-nitrophenol glucuronide and α-naphthylglucuronide demonstrate poorer retention (20% and 50% respectively with 500 mg PBA cartridges) [2].
Purpose: Liberation of aglycone from glucuronide conjugates for indirect quantification.
Materials:
Procedure:
Critical Considerations:
Purpose: Direct detection and quantification of intact glucuronide conjugates without hydrolysis.
Materials:
Chromatographic Conditions:
Mass Spectrometric Parameters:
Validation Parameters:
Purpose: Determination of degradation pathways and kinetics for acyl glucuronides.
Materials:
Procedure:
Data Analysis:
Table 1: Comparison of β-Glucuronidase enzyme sources for glucuronide hydrolysis
| Enzyme Source | Optimal pH | Sulfatase Activity | Specialty Applications | Key Characteristics |
|---|---|---|---|---|
| E. coli | 6.0-7.0 | Essentially none | Estrogen conjugates, androsterone, 17-hydroxycorticosteroids, estriol | High hydrolytic activity, retains activity during hydrolysis, tetrameric (~290 kDa) |
| Bovine Liver | 4.4 (both activities) | <0.5% | General applications | 290 kDa protein, minimal sulfatase contamination |
| Patella vulgata | Varies by substrate | Significant | Opioid glucuronides | Superior hydrolysis of opioid glucuronides |
| Helix pomatia | Varies by substrate | Significant | Steroid glucuronides | Effective for steroid conjugates |
Table 2: Representative LC-MS/MS parameters for glucuronide conjugate analysis
| Analyte Category | Ionization Mode | Representative MRM Transitions | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|
| Morphine-3-glucuronide | ESI+ | 462→286, 462→201, 462→165 | 25-35 | Compound-dependent |
| Codeine-6-glucuronide | ESI+ | 476→300, 476→215, 476→179 | 25-35 | Compound-dependent |
| Acetaminophen glucuronide | ESI- | 326→150, 326→113, 326→85 | 20-30 | Compound-dependent |
| THC-COOH-glucuronide | ESI- | 519→343, 519→299, 519→271 | 25-40 | Compound-dependent |
| Acyl glucuronides | ESI+ or ESI- | Compound-specific | 20-35 | Compound-dependent |
Reactive acyl glucuronides pose potential toxicity concerns due to their ability to form covalent adducts with proteins [5]. The reactivity arises from migration of the aglycone along the glucuronic acid ring, leading to positional and stereoisomers under physiological conditions [5]. NMR-based kinetic assessment provides critical data for rank-ordering discovery compounds based on the potential reactivity of their acyl glucuronide conjugates [5].
Selection of appropriate β-glucuronidase source is critical for hydrolysis efficiency:
Molluskan sources (Helix pomatia, Patella vulgata) contain both β-glucuronidase and sulfatase activities in almost equal amounts, making them suitable for comprehensive conjugate hydrolysis but potentially complicating specific glucuronide analysis [1].
E. coli-derived enzyme is essentially free of sulfatase activity, providing selective glucuronide hydrolysis [1].
Bovine liver preparations typically contain less than 0.5% sulfatase activity, offering intermediate specificity [1].
The decision between direct and indirect glucuronide analysis should consider:
Research objectives: Direct analysis is essential for pharmacokinetic studies of individual glucuronide isomers, while indirect methods may suffice for total exposure assessment.
Isomer differentiation: Direct methods enable resolution and individual quantification of isomeric glucuronides (e.g., morphine-3-glucuronide vs. morphine-6-glucuronide) [3].
Stability concerns: Acyl glucuronides require specialized stability assessment during method development [5].
Matrix effects: Biological matrices significantly impact glucuronide stability and extraction efficiency, particularly in wastewater epidemiology applications [4].
Glucuronide analysis provides critical data throughout the drug development pipeline:
Early discovery: Screening for reactive acyl glucuronide formation to mitigate toxicity risks [5].
Preclinical development: Comprehensive metabolite profiling and identification across species [1].
Clinical development: Pharmacokinetic characterization of parent drug and metabolites [3].
Biomarker development: Identification of glucuronide metabolites as diagnostic indicators, exemplified by 27-nor-5β-cholestane-3,7,12,24,25 pentol glucuronide for epithelial ovarian cancer detection [6].
The protocols and methodologies detailed herein provide a robust framework for application to this compound glucuronide conjugate analysis, enabling comprehensive metabolic characterization throughout the drug development process.
While direct data on NU-7107 is limited, one study provides a key comparative finding and outlines the general methodology used for such preclinical investigations.
The table below summarizes the analytical method from the NU7026 study, which serves as a reference for how such compounds are typically quantified in biological samples [1].
Table 1: Analytical Method for Quantification (from NU7026 study) [1]
| Aspect | Description |
|---|---|
| Technique | Liquid chromatography tandem mass spectrometry (LC/MS/MS) |
| Chromatography Column | 50 x 4.6 mm ID, 5 μm zwitterionic ABZ+ column |
| Mobile Phase Gradient | From 20% methanol in 0.1% formic acid to 100% methanol over 3 minutes |
| Flow Rate | 0.6 ml min⁻¹ |
| Detection | Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer with electrospray ionisation in positive ion mode |
Given the lack of direct data, here are suggested approaches to build a protocol for this compound.
The following workflow outlines a potential process for developing a dosing protocol for this compound based on established preclinical methods.
The following table consolidates the core quantitative data and design rationale for this compound.
| Aspect | Details on this compound |
|---|---|
| Prototype Compound | NU7026 (2-(morpholin-4-yl)-benzo[H]chromen-4-one) [1] |
| Prototype Issue | Rapid plasma clearance in mice (0.108 L/h⁻¹ after i.v. 5 mg/kg), largely from extensive metabolism (multiple hydroxylations, major site at morpholine ring C-2) [1]. |
| This compound Design Strategy | Structural analogue of NU7026 with methylation at C-2 and C-6 positions of the morpholine ring to block metabolic hot-spots [1]. |
| Experimental Outcome | Four-fold slower plasma clearance vs. NU7026 in mice [1]. |
| Implication | Blocking metabolically sensitive positions is a valid strategy to reduce clearance and improve pharmacokinetic properties [1]. |
This guide addresses common challenges in optimizing compound stability and plasma clearance, based on the strategy exemplified by this compound.
FAQ: What is the strategic basis for developing this compound? this compound was rationally designed to improve the poor metabolic stability of its parent compound, NU7026. Identifying the primary sites of metabolism (particularly the C-2 position of the morpholine ring) allowed for targeted structural modification through methylation to block these sites and slow down degradation [1].
Troubleshooting Guide: How to approach rapid plasma clearance of a lead compound?
This section outlines key methodologies referenced in the source material.
Protocol: In Vivo Pharmacokinetic Study in Mice (based on [1])
Protocol: Analyzing Metabolism Profiles (based on [1])
The diagram below visualizes the logical pathway from identifying the metabolic instability problem in NU7026 to the solution implemented in this compound.
(caption: Fig 1. Logical workflow for reducing rapid plasma clearance through metabolic stabilization.)
The table below summarizes the key identified data for this compound. This serves as a baseline for understanding the compound.
| Property | Description |
|---|---|
| IUPAC Name | rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1] |
| CAS Number | 503465-21-2 [1] |
| Molecular Formula | C₁₈H₁₉N₃O₂ [1] |
| Molecular Weight | 309.36 g/mol [1] |
| Melting Point | 208-209 °C (in ethanol) [1] |
| Primary Activity | Potent DNA-dependent protein kinase (DNA-PK) inhibitor; potential anticancer activity [1] |
A key piece of information comes from a 2005 preclinical study on NU7026, a close structural analogue and prototype of the same chemical series [2]. This study provides a direct strategy used to improve metabolic stability, which is highly relevant to this compound.
While a specific protocol for this compound was not found, the standard industry approach for evaluating metabolic stability is outlined in the search results and can be visualized below [3]. This can serve as a reference for your own experimental design.
This workflow involves incubating the drug candidate with liver enzymes and monitoring its degradation over time to calculate key parameters like half-life and intrinsic clearance [3].
The most significant limitation is that the core research data on this compound's metabolism comes from a single, non-recent study (2005) [2]. The field of drug metabolism may have advanced considerably since then.
To build a complete knowledge base, I suggest you:
The table below summarizes the core information available for NU-7107, which is a potent DNA-PK inhibitor with potential anticancer activity [1].
| Property | Description |
|---|---|
| CAS Number | 503465-21-2 [1] |
| Chemical Name | rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1] |
| Molecular Formula | C₁₈H₁₉N₃O₂ [1] |
| Molecular Weight | 309.36 g/mol [1] |
| Melting Point | 208-209 °C (in ethanol) [1] |
| Mechanism of Action | DNA-dependent protein kinase (DNA-PK) inhibitor [1] |
| Key Structural Feature | Morpholine ring methylated at C-2 and C-6 positions [2] |
A pivotal study provides quantitative data and insights into the design rationale for this compound as a structural analogue [2].
This compound was designed as an analogue of the prototype DNA-PK inhibitor NU7026. The primary goal was to improve metabolic stability by reducing susceptibility to oxidation. This was achieved by methylating the C-2 and C-6 positions of the morpholine ring in the parent compound [2].
The table below summarizes the key findings from a mouse study that compared the pharmacokinetics of NU7026 and this compound, demonstrating the success of the structural modification [2].
| Compound | Dose & Route | Plasma Clearance | Elimination Half-Life (t₁/₂) | Key Finding |
|---|---|---|---|---|
| NU7026 | 5 mg kg⁻¹, i.v. | 0.108 l h⁻¹ | - | Rapid clearance largely due to extensive metabolism (multiple hydroxylations, particularly at the morpholine ring). |
| NU7107 | 5 mg kg⁻¹, i.v. | 4x slower than NU7026 | - | Methylation at C-2 and C-6 of the morpholine ring successfully reduced metabolic liability. |
Experimental Protocol: In Vivo Pharmacokinetics [2]
The following diagram outlines the general workflow for designing and evaluating a structural analogue like this compound, based on the methodology from the study.
The available data is limited to a foundational pharmacokinetic study. A comprehensive technical support center would require more detailed information that is not present in the current search results.
To build a more complete knowledge base, I suggest you:
This compound is a cell-permeable pyrimidoisoquinolinone compound identified in scientific research as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK) [1] [2]. It is also noted as a methylated morpholine analogue of another DNA-PK inhibitor, NU7026. The methylation at the C-2 and C-6 positions of the morpholine ring was shown to slow plasma clearance in mice compared to NU7026, suggesting improved metabolic stability [2].
Its primary documented role in research is to induce radiosensitization by inhibiting the repair of DNA double-strand breaks [2].
The table below summarizes key experimental data for this compound from the search results:
| Property | Description / Value | Reference / Context |
|---|---|---|
| CAS Number | 503465-21-2 | [1] |
| Molecular Formula | C₁₈H₁₉N₃O₂ | [1] |
| Molecular Weight | 309.36 g/mol | [1] |
| Melting Point | 208-209 °C (in Ethanol) | [1] |
| Biological Role | Potent DNA-PK inhibitor; potential anticancer activity. | [1] |
| Related Compound | Methylated analogue of NU7026. | [2] |
| Pharmacokinetics | Plasma clearance in mice is four-fold slower than NU7026. | [2] |
The following diagram illustrates the hypothesized mechanism of action of this compound based on its described function as a DNA-PK inhibitor.
Diagram Title: Proposed Mechanism of this compound as a Radiosensitizer
Since direct troubleshooting information for this compound is unavailable, here are suggestions based on common laboratory challenges with pharmacological inhibitors:
This table summarizes the key identified properties of this compound from the search results.
| Property | Description |
|---|---|
| IUPAC Name | rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1] |
| CAS Number | 503465-21-2 [1] |
| Molecular Formula | C₁₈H₁₉N₃O₂ [1] |
| Molecular Weight | 309.36 g/mol [1] |
| Melting Point | 208-209 °C [1] |
| Mechanism of Action | Potent DNA-dependent protein kinase (DNA-PK) inhibitor [2] [1] |
| Key Pharmacokinetic (PK) Advantage | Four-fold slower plasma clearance compared to the prototype inhibitor NU7026 [2] |
| Rationale for PK Improvement | Methylation at the C-2 and C-6 positions of the morpholine ring reduces metabolic hydroxylation [2] |
This section addresses common experimental questions using the limited available data.
FAQ: What is the pharmacokinetic basis for optimizing this compound plasma concentration?
The optimization is based on its significantly improved metabolic stability compared to the prototype compound NU7026.
The following diagram illustrates the logical relationship between the structural modification and its impact on the drug's properties.
Since detailed experimental protocols for this compound are not available in the search results, here are strategies to build these methods based on standard practices and the information that is available.
1. Dosing Regimen Design
2. Bioanalytical Method Development
3. Leveraging Modern Optimization Frameworks
4. Utilizing Modeling & Machine Learning
Q1: What is known about the administration and pharmacokinetics of this compound? this compound is an analog of the DNA-PK inhibitor NU7026, specifically methylated at the C-2 and C-6 positions of the morpholine ring to improve metabolic stability [1]. A key finding is that this structural modification resulted in a four-fold slower plasma clearance compared to the parent compound NU7026 [1]. While this suggests a potentially improved pharmacokinetic profile, the specific routes of administration studied for this compound are not explicitly detailed in the available literature.
Q2: How do common preclinical administration routes compare? The choice of administration route significantly impacts drug distribution, efficacy, and toxicity. The table below summarizes general findings from preclinical studies on various routes.
| Route | Key Characteristics | Considerations & Evidence |
|---|---|---|
| Intraperitoneal (IP) | Good bioavailability for some compounds; slower entry into systemic circulation than IV [2] [3]. | Can cause high local exposure; one study showed a 30-fold higher absorbed radiation dose to intestines vs. IV, indicating potential for local toxicity [3]. |
| Intravenous (IV) | Provides complete and immediate bioavailability; precise dosing [2]. | Technically challenging in mice (e.g., tail vein injection); risk of leakage; rapid systemic distribution can increase off-target organ exposure [2] [4]. |
| Retroorbital (RO) | Pharmacokinetic and distribution profile very similar to IV injection [2]. | Effective alternative to IV; requires technical skill to perform humanely [2]. |
| Oral (PO) | Convenient but often has delayed and reduced absorption [2]. | High gastrointestinal uptake and delayed distribution; low bioavailability for many compounds [2] [1]. |
For oncology agents, the administration route can directly influence anti-tumor efficacy and toxicity. One study with an oncolytic virus showed that IP administration led to better survival outcomes and less systemic distribution compared to IV delivery in a model of peritoneal metastases [4].
Based on standard methodologies from the search results, here is a generalized protocol you can adapt for evaluating this compound.
Objective: To compare the bioavailability, tissue distribution, and toxicity of this compound after administration via different routes (e.g., IV, IP, PO).
Methodology:
The following diagrams outline the logical workflow for a route comparison study and the key factors in selecting an administration route.
Question: What is this compound and what is its primary mechanism of action?
This compound is a structural analogue of the DNA-dependent protein kinase (DNA-PK) inhibitor NU7026. Its design involved methylating the morpholine ring of NU7026 at the C-2 and C-6 positions [1] [2]. The primary objective of this structural modification was to reduce metabolic liability and improve its pharmacokinetic (PK) profile by blocking major sites of oxidative metabolism [1].
Question: What experimental data exists on the pharmacokinetics of this compound?
A key preclinical study directly compared the plasma clearance of this compound with its parent compound, NU7026, in mice after intravenous administration [1] [2]. The quantitative results are summarized in the table below.
| Property | NU7026 | NU7107 |
|---|---|---|
| IV Dose | 5 mg/kg | Information not specified in available text |
| Plasma Clearance | 0.108 L/h | 4x slower than NU7026 [1] [2] |
| Major Metabolic Sites | C-2 and C-6 of the morpholine ring [1] [2] | Sites blocked by methylation [1] [2] |
| Primary PK Improvement | (Baseline for comparison) | Reduced clearance due to blocked metabolism [1] [2] |
Table: Comparison of pharmacokinetic parameters between NU7026 and NU7107 from a preclinical mouse study.
Question: What was the experimental methodology used to generate the PK data for NU7107?
The following protocol is adapted from the cited study on NU7026, which also evaluated NU7107 [1] [2].
The relationship between the structure of NU7107 and its improved metabolic stability is illustrated in the following workflow:
Question: Our lead compound has a short half-life. What general strategies can we consider for half-life extension?
While the this compound study used metabolic blocking, several other technologies can be explored for half-life extension, as shown in the table below.
| Strategy | Mechanism | Example/Evidence |
|---|---|---|
| Metabolic Blocking | Chemical modification (e.g., methylation) of metabolically vulnerable sites on the molecule [1] [2]. | This compound (methylation of morpholine ring). |
| Fc-Fusion / Engineering | Fusion to or engineering of an IgG Fc domain to enable recycling via the FcRn pathway [3]. | Fc variant "YML" extended half-life of trastuzumab by 6.1-fold in mice [3]. |
| Conjugation to Protein Polymers | Conjugation to unstructured, biodegradable polymers (e.g., XTEN) that increase hydrodynamic radius [4]. | Chemical conjugation of GLP2-2G peptide to XTEN polymer extended its half-life in rats [4]. |
| Reversible Serum Protein Binding | Conjugation to a small molecule that binds reversibly to serum proteins (e.g., transthyretin) [5]. | A GnRH receptor agonist used this strategy to maintain potency while extending in vivo half-life [5]. |
Table: Overview of half-life extension strategies for biologics and small molecules.
This table summarizes the core identification and chemical data for this compound:
| Property | Description |
|---|---|
| IUPAC Name | rel-2-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-4H-pyrimido[2,1-a]isoquinolin-4-one [1] |
| CAS Registry Number | 503465-21-2 [1] |
| Molecular Formula | C₁₈H₁₉N₃O₂ [1] |
| Molecular Weight | 309.36 g/mol [1] |
| Melting Point | 208-209 °C (in ethanol) [1] |
| Mechanism of Action | Potent and specific inhibitor of DNA-dependent protein kinase (DNA-PK) [2] [1] |
| Primary Research Application | Investigational compound with potential anticancer activity, often studied for radiosensitization [2]. |
Q1: What is the primary metabolic pathway of NU-7026, a close analogue of this compound? The morpholine ring of NU-7026 undergoes extensive metabolism, primarily through multiple hydroxylations. The major excretion product in urine is a glucuronide conjugate of a bis-hydroxylated metabolite. Specifically, C-2 of the morpholine ring was identified as a major site of oxidation [2].
Q2: How can I confirm if a potential hydroxylation site is functionally important? Site-directed mutagenesis is a key method. Replace the specific residue (e.g., Histidine or Proline) with a non-hydroxylatable amino acid like Alanine (Ala) and assess functional impact [3] [4]. For example, mutating His39 to Ala in ribosomal protein uL15 impaired ribosomal translational activity, demonstrating the functional significance of that site [3].
Q3: Are computational predictors reliable for finding new hydroxylation sites? Exercise caution. A 2020 benchmarking study found that computational predictors for proline hydroxylation often do not perform better than random on new, independent experimental datasets and can produce a high number of false positives [5]. They are not a substitute for experimental validation.
This section outlines key methodologies from the search results relevant to studying hydroxylation.
This protocol is adapted from studies on ribosomal protein uL15 [3] [4].
This protocol summarizes the robust workflow described for profiling proline hydroxylation [6].
Q1: What is the rationale behind a four-times-daily dosing schedule for DNA-PK inhibitors like NU-7026? The four-times-daily (QID) regimen is designed to maintain sufficient plasma and tumor concentrations of the drug to achieve a continuous radiosensitization effect. Research on the prototype compound NU-7026 found that a minimum drug exposure of 4 hours in combination with radiation was needed for significant radiosensitization in vitro [1]. Pharmacokinetic studies in mice showed that NU-7026 undergoes rapid plasma clearance, largely due to extensive metabolism [1]. The QID schedule was determined through pharmacokinetic modeling to achieve the necessary drug exposure for effective radiosensitization in vivo [1].
Q2: What are the key pharmacokinetic (PK) parameters for NU-7026 and its analogue NU-7107? The table below summarizes the key PK parameters for NU-7026 and its analogue, this compound, which was modified to slow its clearance [1].
Table 1: Key Preclinical Pharmacokinetic Parameters for NU-7026 and this compound
| Parameter | NU-7026 (5 mg/kg, i.v.) | This compound (Dose not specified, i.v.) | Explanation |
|---|---|---|---|
| Plasma Clearance | 0.108 L/h | 4x slower than NU-7026 | Indicates how quickly the body removes the drug. Slower clearance allows for less frequent dosing [1]. |
| Bioavailability (i.p.) | 20% (at 20 mg/kg) | Information Missing | The fraction of the administered dose that reaches systemic circulation [1]. |
| Bioavailability (p.o.) | 15% (at 20 mg/kg) | Information Missing | The fraction of the administered dose that reaches systemic circulation after oral administration [1]. |
| Major Metabolic Pathway | Multiple hydroxylations, primarily on the morpholine ring | Information Missing | Identifies the main way the body breaks down the compound, which informs structural optimization [1]. |
Experiment 1: In Vitro Radiosensitization Clonogenic Assay
This protocol is used to determine the minimum drug exposure time required for radiosensitization, which is foundational for establishing the in vivo dosing schedule [1].
Objective: To investigate the minimum exposure time of NU-7026 (or this compound) required in combination with radiation for a significant radiosensitization effect.
Cell Line: CH1 human ovarian carcinoma cells were used as a model due to their relative radiosensitivity [1].
Detailed Methodology:
Troubleshooting Guide:
Experiment 2: Establishing In Vivo Dosing Schedule
This protocol outlines the steps to determine an effective dosing regimen for in vivo studies.
Objective: To determine a dosing schedule for NU-7026 that achieves the drug exposure required for radiosensitization in a mouse model.
Detailed Methodology:
Troubleshooting Guide:
The diagram below outlines the logical workflow from in vitro experiments to the establishment of an in vivo dosing regimen.
The table below summarizes the key characteristics of these two compounds based on current scientific literature.
| Feature | NU-7107 | LY294002 |
|---|---|---|
| Primary Target | DNA-dependent protein kinase (DNA-PK) [1] | Phosphatidylinositol 3-kinase (PI3K) [2] |
| Inhibition of DNA-PK | Potent DNA-PK inhibitor (prototype compound) [1] | Competitive inhibitor (Ki of 6.0 µM) [3] |
| Key Mechanism | Improved metabolic stability over earlier prototypes (e.g., NU7026) [1] | Broad-spectrum, ATP-competitive inhibitor [3] [4] [2] |
| Selectivity | Developed as a specific DNA-PK inhibitor; limited off-target data available [1] | Low selectivity; also inhibits PI3Kα/δ/β, CK2, mTOR, Pim-1, and others [4] [2] |
| Key Experimental Findings | Four-fold slower plasma clearance in mice compared to NU7026 due to blocked morpholine ring metabolism [1] | Attenuates p53-dependent chemotherapy-induced apoptosis [5]; disrupts histone mRNA stability during replication stress [6] |
| Research Applications | Used as a tool compound to study DNA-PK inhibition with improved pharmacokinetics [1] | Widely used as a broad tool to probe PI3K pathway biology, with awareness of its significant off-target effects [5] [6] [4] |
For your experimental work, here are the methodologies and key findings from the literature.
The effects of LY294002 are well-documented in various cellular models.
This compound was developed to improve the metabolic stability of the earlier DNA-PK inhibitor NU7026.
The following diagram illustrates the distinct roles of DNA-PK and PI3K in cellular signaling and how this compound and LY294002 intervene.
This diagram shows that while This compound is a potent and selective inhibitor of the DNA-PK-mediated DNA repair pathway [1], LY294002 has a dual effect: its primary target is the PI3K-AKT survival pathway, but it also acts as a competitive inhibitor of DNA-PK as an off-target effect [3] [4] [2].
For your research and development work, the choice between these inhibitors depends heavily on the specific needs of your experiment:
| Feature | Wortmannin | This compound (Data Limited) |
|---|---|---|
| Primary Target | PI3K-like kinases (PI3K, DNA-PK, ATM) [1] [2] [3] | DNA-PK (Inferred from prototype NU7026) [4] |
| Inhibition Mechanism | Irreversible, covalent binding [1] | Reversible, competitive (Inferred from structure) [4] |
| Key Radiosensitizing Effect | Inhibits DNA double-strand break (DSB) repair; enhances apoptosis in proliferating cells [2] [5] | Aims to improve metabolic stability over prototype NU7026 for sustained target inhibition [4] |
| Cellular Context Dependence | Effective in proliferating cells; less effective in quiescent cells [6] [5] | Information not available in search results |
| Experimental Evidence | Extensive in human & rodent cell lines (Fibroblasts, osteosarcoma, lymphoblastoid) [7] [6] [2] | Limited; data primarily from pharmacokinetic studies of its precursor [4] |
The experimental data for wortmannin is robust and provides a model for evaluating radiosensitizers.
Key Experimental Protocols:
Key Findings from Research:
The following diagram illustrates the distinct pathways through which Wortmannin and DNA-PK inhibitors like this compound are understood to operate:
This diagram shows that while both compound classes ultimately prevent DNA repair and push cells toward death, wortmannin has a broader mechanism of action.
The table below summarizes the key details found for this compound.
| Item | Details |
|---|---|
| Name | This compound [1] [2] [3] |
| Structural Features | Analog of NU7026, methylated at C-2 and C-6 of the morpholine ring [1] |
| Primary Documented Effect | Four-fold slower plasma clearance in mice compared to NU7026 [1] |
| Inferred Design Goal | Improved metabolic stability by blocking a major site of hydroxylation [1] |
The primary data on this compound comes from a preclinical pharmacokinetic and metabolism study of its parent compound, NU7026 [1].
The following diagram illustrates the role of DNA-PK in DNA repair and how its inhibitors work, providing context for this compound's application.
This compound is a second-generation analog of the DNA-dependent protein kinase (DNA-PK) inhibitor NU7026. It was specifically designed to address the rapid plasma clearance observed with NU7026, which was largely attributed to extensive metabolism via hydroxylation at the C-2 position of its morpholine ring [1].
The strategic development involved methylating the morpholine ring at the C-2 and C-6 positions to create this compound. This structural optimization proved successful: the plasma clearance of NU7107 was four-fold slower than that of NU7026 in mouse models, indicating a significantly improved metabolic profile [1].
The table below summarizes the available quantitative data for this compound and its predecessor, NU7026.
| Inhibitor | Primary Target | Key Pharmacokinetic Finding | Experimental Model |
|---|---|---|---|
| This compound | DNA-PK | Plasma clearance was four-fold slower than NU7026 [1] | Female BALB/c mice (IV administration) [1] |
| NU7026 | DNA-PK (IC₅₀: 0.23 μM) [1] | Underwent rapid plasma clearance (0.108 L/h) [1] | Female BALB/c mice (IV administration) [1] |
The foundational comparative data between this compound and NU7026 was generated through the following in vivo pharmacokinetic study [1]:
To contextualize this compound, it's helpful to view the broader field of DNA repair inhibition. The following diagram maps the major targets and their relationships within the DNA Damage Response (DDR) network.
This map shows that while This compound is a DNA-PK inhibitor targeting the NHEJ pathway, the clinical and research landscape has diversified significantly. Key inhibitor classes now include [2] [3] [4]:
The table below summarizes the available IC50 data for NU-7107 and its parent compound, NU7026. An IC50 (Half Maximal Inhibitory Concentration) measures the potency of a substance; a lower value indicates greater potency [1] [2].
| Kinase | This compound (IC50, µM) | NU-7026 (IC50, µM) |
|---|---|---|
| DNA-PK | Information not found in search | 0.23 µM (or 230 nM) [1] [2] |
| PI3K (Phosphoinositide 3-kinase) | Information not found in search | 13 µM [1] [2] |
| ATM (Ataxia Telangiectasia Mutated) | Information not found in search | >100 µM [1] [2] |
| ATR (ATM and Rad3-related) | Information not found in search | >100 µM [1] [2] |
> Note on this compound Data: The search results confirm that this compound is an analog of NU7026 but do not provide its specific IC50 values. The data for NU7026 is presented as a highly relevant reference point, as this compound was developed from it to improve metabolic stability [1].
DNA-PK, ATM, and ATR are phosphoinositide 3-kinase-related kinases (PIKKs) that play critical roles at the apex of the DNA damage response (DDR). They share structural similarities but are activated by different types of DNA damage and have distinct functions [3] [4]. The high selectivity of inhibitors like NU7026 is crucial for precisely targeting the DNA-PK-mediated repair pathway without disrupting the vital functions of ATM and ATR.
The diagram above illustrates how DNA-PK is activated by double-strand breaks and how its inhibitors, like NU7026 and this compound, exert their function.
The search results provide details from a preclinical study that characterized this compound and its analog [1]:
The search confirms that the NU7026/NU-7107 chemical series represents a class of potent, selective, and ATP-competitive DNA-PK inhibitors. The development of this compound successfully addressed a key pharmacokinetic limitation of the lead compound by improving metabolic stability.
The table below summarizes the key comparative data from a preclinical pharmacokinetic study [1] [2].
| Feature | NU7107 (Methylated Morpholine) | NU7026 (Unmethylated Morpholine) |
|---|---|---|
| Core Structural Difference | Morpholine ring methylated at C-2 and C-6 positions [1]. | Unsubstituted (unmethylated) morpholine ring [1]. |
| Primary Metabolic Pathway | Protected from rapid hydroxylation at the morpholine ring [1]. | Undergoes rapid and extensive multiple hydroxylations, primarily at C-2 of the morpholine ring [1]. |
| Plasma Clearance (in mice) | Four-fold slower clearance compared to NU7026 [1]. | Rapid plasma clearance (0.108 L/h) after intravenous administration [1]. |
| Key Implication | The structural modification is a successful strategy to reduce metabolic liability and improve drug exposure [1]. | High metabolic liability limits its utility, requiring frequent high dosing for efficacy studies [1]. |
The data in the table above was derived from a specific experimental protocol designed to investigate the metabolism and pharmacokinetics of these DNA-PK inhibitors.
The experimental data highlights a clear cause-and-effect relationship, which can be visualized in the following pathway:
| Compound | Primary Clearance Mechanism | Key Experimental Data (from [1]) | Quantitative Value (from [1]) |
|---|---|---|---|
| NU-7107 | Extensive metabolism, primarily via hydroxylation. Metabolic stability improved by methylation of the morpholine ring. | Plasma clearance in mice was significantly slower than its analog, NU7026. | Plasma clearance was four-fold slower than NU7026. |
| NU-7031 | Information not available in the search results. | Information not available in the search results. | Information not available in the search results. |
The data for this compound comes from a preclinical pharmacokinetic and metabolism study in mice [1].
This compound and NU-7031 are novel inhibitors of the DNA repair enzyme DNA-dependent protein kinase (DNA-PK) [1]. Inhibiting DNA-PK prevents the repair of DNA double-strand breaks, which can sensitize cancer cells to radiation therapy or chemotherapeutic agents. The following diagram illustrates the role of DNA-PK in the DNA Damage Response (DDR) pathway and the site of action for these inhibitors.
To find the missing information on NU-7031, you could:
This compound is a second-generation small-molecule inhibitor developed to target the DNA repair enzyme DNA-dependent protein kinase (DNA-PK) [1].
The following diagram illustrates the logical development path from the first-generation compound to this compound and its proposed mechanism of action.
The table below summarizes the available quantitative data for this compound and its predecessor, alongside other major categories of radiosensitizers for context.
| Compound / Category | Primary Target / Mechanism | Key Experimental Data / Enhancement | Key Findings / Status |
|---|---|---|---|
| This compound | DNA-PK inhibitor (NHEJ) | Plasma clearance 4x slower than NU7026 in mice [1]. | Improved pharmacokinetic profile over prototype; direct efficacy data vs. radiation not available in search results. |
| NU7026 (Predecessor) | DNA-PK inhibitor (NHEJ) | IC₅₀: 0.23 µM (DNA-PK); >100 µM for ATM/ATR [1]. Significant radiosensitization after 4h exposure with 3Gy in vitro [1]. | Prototype compound; proof-of-concept for DNA-PK inhibition but limited by rapid metabolism. |
| SPIONs (Superparamagnetic Iron Oxide Nanoparticles) | Physical dose enhancement & ROS generation [3]. | Sensitization Enhancement Ratio (SER): ~1.28 (in vitro); ~30% increase in DNA damage foci at 2Gy (HEPG2 cells) [3]. | Significant tumor growth delay in H460 xenograft models when combined with radiation [3]. |
| High-Z Metal Oxide NPs (e.g., HfO₂, Gd₂O₃) | Physical dose enhancement (secondary electrons) [4] [5]. | HfO₂ (NBTXR3) & Gd (AGuIX): In Phase II clinical trials [4] [5]. | Clinical translation is most advanced for this nanoparticle class. |
| Traditional Chemo (e.g., Cisplatin) | DNA cross-linking; impairment of DNA repair [6] [7]. | Widely used in clinical chemo-radiotherapy regimens (e.g., for head and neck cancer) [6]. | Established clinical role; multiple proposed mechanisms of radiosensitization [6] [7]. |
The methodologies below are consolidated from the search results and represent standard approaches for evaluating radiosensitizers like this compound.
This is the gold-standard method for measuring the reproductive integrity of cells after combined treatment.
This protocol quantifies the immediate molecular effects of radiosensitization.
This evaluates the compound's behavior in a living organism and its therapeutic efficacy.
The table below summarizes the key comparative data from a preclinical pharmacokinetic study in mice [1] [2].
| Property | NU7026 | NU7107 | Experimental Context |
|---|---|---|---|
| Plasma Clearance | Rapid (0.108 L/h) | 4x slower than NU7026 | Intravenous administration in mice [1] [2] |
| Major Metabolic Site | C-2 of morpholine ring | Protected by methylation | Identified via metabolite profiling [1] [2] |
| Structural Modification | Prototype molecule | Methylation at C-2 and C-6 of morpholine ring | Rational design to block oxidation [1] [2] |
The core finding is that NU7107 was specifically designed to improve upon the metabolic weakness of NU7026. The addition of methyl groups at the C-2 and C-6 positions of the morpholine ring successfully blocked the primary site of oxidation, leading to a significantly slower clearance [1] [2].
Here is a detailed breakdown of the key experiments and methodologies cited in the study.
The following diagram illustrates the strategic design process from NU7026 to the improved analogue NU7107.
The table below summarizes key DNA-PKcs inhibitors based on the information available. "N/A" indicates that specific quantitative data was not found in the search results.
| Inhibitor Name | Reported IC₅₀ for DNA-PK | Key Characteristics & Experimental Context |
|---|---|---|
| NU-7107 | N/A | Analogue of NU7026 methylated at C-2 and C-6 of the morpholine ring; showed 4-fold slower plasma clearance in mice than NU7026 [1]. |
| NU7026 | 0.23 μM [1] | Prototype inhibitor; rapid plasma clearance in mice largely due to extensive metabolism; demonstrated radiosensitization in vitro [1]. |
| DA-143 | 2.5 nM [2] | Novel inhibitor designed for enhanced solubility; shows improved potency over NU7441 [2]. |
| NU7441 | ~14 nM [2] | Potent and specific inhibitor; faces significant challenges with water solubility [2]. |
| AZD7648 | N/A | Potent inhibitor; used in preclinical studies to sensitize neuroendocrine tumor cells to radiation therapy in vitro and in vivo [3] [4]. |
| Peposertib (M3814) | N/A | Inhibitor evaluated in clinical trials; shown to inhibit radiation-induced DNA-PK autophosphorylation and DSB repair in xenograft models [5]. |
The available data for this compound primarily comes from a preclinical pharmacokinetics and metabolism study.
Experimental Protocol for this compound Pharmacokinetics (PK) [1]
Key Finding on this compound [1]
The following diagram illustrates the role of DNA-PKcs in DNA repair and how inhibitors interfere with this process.
This pathway shows that DNA-PKcs is a critical kinase in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks [2] [5]. Inhibitors like this compound and AZD7648 block this repair mechanism, sensitizing cells to DNA-damaging agents like ionizing radiation and certain chemotherapies.
This compound is identified in the literature as a structural analog of a prototype DNA-PK inhibitor called NU7026 [1]. Its development was part of a lead optimization strategy to improve the metabolic stability of the compound series.
The table below summarizes the core structural change and its established experimental outcome, based on a preclinical pharmacokinetic study [1].
| Compound Name | Key Structural Difference from NU7026 | Primary Pharmacokinetic (PK) Outcome | Interpretation within an SAR Framework |
|---|---|---|---|
| NU7026 | Contains an unsubstituted morpholine ring | Rapid plasma clearance (0.108 L/h⁻¹ in mice) [1] | The morpholine ring is a site of extensive metabolism. |
| NU7107 | Morpholine ring methylated at C-2 and C-6 positions [1] | Four-fold slower plasma clearance than NU7026 [1] | Blocking metabolism at C-2 (a major site) with methyl groups significantly improves metabolic stability. |
The key finding on this compound's improved stability comes from a direct in vivo pharmacokinetic study in mice [1].
While a full SAR profile for this compound is not available, its design aligns with established principles in medicinal chemistry. The following diagram outlines the logical relationship between the structural modification and the observed outcome.
This workflow demonstrates a classic medicinal chemistry cycle. The key SAR insight gained is that steric shielding of the metabolically vulnerable C-2 position on the morpholine ring is a successful strategy for improving the pharmacokinetic profile in this chemical series [1].